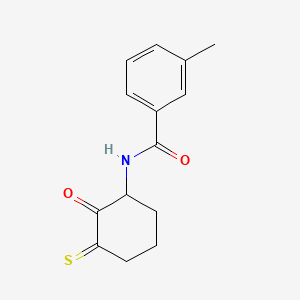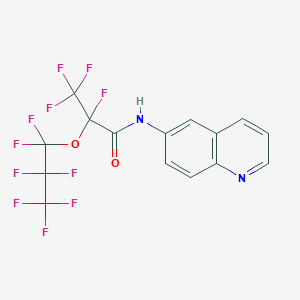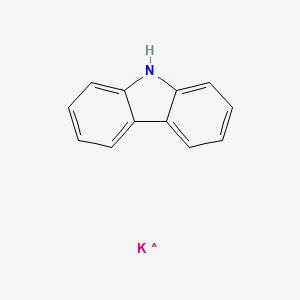
2-((1-Cyclopentyl-1h-tetrazol-5-yl)thio)propanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((1-Cyclopentyl-1h-tetrazol-5-yl)thio)propanenitrile is a chemical compound that belongs to the class of tetrazoles. Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom. This particular compound features a cyclopentyl group attached to the tetrazole ring, which is further connected to a propanenitrile group via a sulfur atom. Tetrazoles are known for their diverse applications in medicinal chemistry, materials science, and as intermediates in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-Cyclopentyl-1h-tetrazol-5-yl)thio)propanenitrile typically involves the following steps:
Formation of Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride. This reaction is usually carried out in a polar solvent like dimethylformamide (DMF) at elevated temperatures.
Thioether Formation: The next step involves the formation of the thioether linkage. This can be achieved by reacting the tetrazole derivative with a suitable thiol compound under basic conditions. Common bases used in this reaction include sodium hydride or potassium carbonate.
Nitrile Introduction: Finally, the propanenitrile group is introduced by reacting the thioether intermediate with a suitable alkylating agent, such as bromoacetonitrile, under basic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-((1-Cyclopentyl-1h-tetrazol-5-yl)thio)propanenitrile undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thioether linkage can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: The compound can undergo nucleophilic substitution reactions at the nitrile carbon, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, catalytic hydrogenation
Substitution: Nucleophiles such as amines, alcohols, or thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Various substituted derivatives
Wissenschaftliche Forschungsanwendungen
2-((1-Cyclopentyl-1h-tetrazol-5-yl)thio)propanenitrile has several applications in scientific research:
Medicinal Chemistry: Tetrazole derivatives are often explored for their potential as bioactive molecules. This compound may serve as a scaffold for designing new drugs with antimicrobial, anti-inflammatory, or anticancer properties.
Materials Science: Tetrazoles are used in the development of energetic materials, such as explosives and propellants, due to their high nitrogen content and stability.
Organic Synthesis:
Wirkmechanismus
The mechanism of action of 2-((1-Cyclopentyl-1h-tetrazol-5-yl)thio)propanenitrile depends on its specific application. In medicinal chemistry, tetrazole derivatives often act as bioisosteres of carboxylic acids, mimicking their biological activity. The tetrazole ring can interact with biological targets such as enzymes or receptors, modulating their activity. The sulfur and nitrile groups may also contribute to the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-((1-Cyclopentyl-1h-tetrazol-5-yl)thio)propanoic acid
- 2-((1-Cyclopentyl-1h-tetrazol-5-yl)thio)propanamide
Uniqueness
2-((1-Cyclopentyl-1h-tetrazol-5-yl)thio)propanenitrile is unique due to the presence of the nitrile group, which can undergo various chemical transformations, providing a versatile platform for further functionalization. The cyclopentyl group adds steric bulk, potentially enhancing the compound’s stability and bioactivity compared to its analogs.
Eigenschaften
Molekularformel |
C9H13N5S |
|---|---|
Molekulargewicht |
223.30 g/mol |
IUPAC-Name |
2-(1-cyclopentyltetrazol-5-yl)sulfanylpropanenitrile |
InChI |
InChI=1S/C9H13N5S/c1-7(6-10)15-9-11-12-13-14(9)8-4-2-3-5-8/h7-8H,2-5H2,1H3 |
InChI-Schlüssel |
HHQVIQBXQVBXTD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C#N)SC1=NN=NN1C2CCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(5-Bromofuran-2-yl)(6,7-dihydrothieno[3,2-c]pyridin-5(4h)-yl)methanone](/img/structure/B14915909.png)



![2-(Benzo[d]oxazol-2-ylthio)-N-(sec-butyl)acetamide](/img/structure/B14915937.png)

![1-(3-chlorophenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one](/img/structure/B14915948.png)


![3-Hydroxybicyclo[3.2.1]octan-8-one](/img/structure/B14915985.png)


